molecular formula C20H18O5 B270536 3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-4H-chromen-4-one

3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-4H-chromen-4-one

Cat. No. B270536
M. Wt: 338.4 g/mol
InChI Key: AFSYDZUFGYVOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-4H-chromen-4-one, also known as DDC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DDC belongs to the class of flavonoids, which are natural compounds found in various plants and are known for their antioxidant and anti-inflammatory properties.

Scientific Research Applications

3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-4H-chromen-4-one has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-4H-chromen-4-one has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-4H-chromen-4-one has been shown to protect against oxidative stress-induced damage in various cell types, indicating its potential use in treating oxidative stress-related diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-4H-chromen-4-one is not fully understood. However, it has been proposed that 3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-4H-chromen-4-one exerts its anticancer effects by inhibiting the activity of enzymes involved in cell proliferation and inducing apoptosis in cancer cells. 3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-4H-chromen-4-one has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-4H-chromen-4-one has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-4H-chromen-4-one has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-4H-chromen-4-one in lab experiments is its low toxicity. 3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-4H-chromen-4-one has been found to be well-tolerated in animal studies, making it a safe compound to use in preclinical studies. However, one of the limitations of using 3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-4H-chromen-4-one is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-4H-chromen-4-one. One area of interest is its potential use in combination with other anticancer drugs to improve their efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-4H-chromen-4-one and its potential use in treating other diseases such as neurodegenerative disorders. Finally, the development of more efficient synthesis methods for 3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-4H-chromen-4-one could facilitate its use in future research.

Synthesis Methods

3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-4H-chromen-4-one can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the synthesis of 6,7-dimethoxy-3,4-dihydroisocoumarin, which is then reacted with 4-hydroxycoumarin to obtain 3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-4H-chromen-4-one. The purity of the final product can be confirmed using spectroscopic techniques such as NMR and mass spectrometry.

properties

Product Name

3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-4H-chromen-4-one

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)chromen-4-one

InChI

InChI=1S/C20H18O5/c1-22-17-9-12-7-8-24-20(14(12)10-18(17)23-2)15-11-25-16-6-4-3-5-13(16)19(15)21/h3-6,9-11,20H,7-8H2,1-2H3

InChI Key

AFSYDZUFGYVOSM-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(OCCC2=C1)C3=COC4=CC=CC=C4C3=O)OC

Canonical SMILES

COC1=C(C=C2C(OCCC2=C1)C3=COC4=CC=CC=C4C3=O)OC

Origin of Product

United States

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